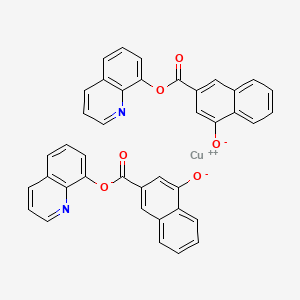
8-Quinolinolium 1'-hydroxy-2'-naphthoate, copper (II) chelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate is a coordination complex that involves copper (II) ions chelated by 8-quinolinolium and 1’-hydroxy-2’-naphthoate ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate typically involves the reaction of 8-quinolinolium with 1’-hydroxy-2’-naphthoic acid in the presence of copper (II) ions. The reaction is carried out under controlled conditions to ensure the formation of the desired chelate complex. The process may involve the following steps:
Preparation of Ligands: 8-quinolinolium and 1’-hydroxy-2’-naphthoic acid are prepared separately.
Chelation Reaction: The ligands are mixed with a copper (II) salt (e.g., copper sulfate) in a suitable solvent (e.g., ethanol or water) under reflux conditions.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure chelate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include automated systems for mixing, heating, and purification to ensure consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the copper (II) ion to copper (I) or elemental copper.
Substitution: The ligands in the chelate can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonia or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while reduction may produce copper (I) complexes .
科学的研究の応用
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
作用機序
The mechanism of action of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate involves its ability to chelate metal ions and interact with biological molecules. The compound can:
Chelate Metal Ions: The quinoline and naphthoate ligands form stable complexes with metal ions, which can inhibit the activity of metalloenzymes.
Generate Reactive Oxygen Species (ROS): The copper (II) ion can participate in redox reactions, generating ROS that can damage cellular components.
Interact with DNA: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
類似化合物との比較
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate can be compared with other similar compounds, such as:
8-Quinolinolium Salicylate, Copper (II) Chelate: Similar in structure but with salicylate as the ligand, known for its antifungal properties.
Copper (II) 8-Quinolinolate: Another copper (II) chelate with quinoline ligands, used for its antimicrobial properties.
The uniqueness of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate lies in its specific ligand combination, which imparts distinct chemical and biological properties .
特性
CAS番号 |
63717-35-1 |
|---|---|
分子式 |
C40H24CuN2O6 |
分子量 |
692.2 g/mol |
IUPAC名 |
copper;3-quinolin-8-yloxycarbonylnaphthalen-1-olate |
InChI |
InChI=1S/2C20H13NO3.Cu/c2*22-17-12-15(11-14-5-1-2-8-16(14)17)20(23)24-18-9-3-6-13-7-4-10-21-19(13)18;/h2*1-12,22H;/q;;+2/p-2 |
InChIキー |
GIQVGBDGYSGPFF-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)OC3=CC=CC4=C3N=CC=C4.C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)OC3=CC=CC4=C3N=CC=C4.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





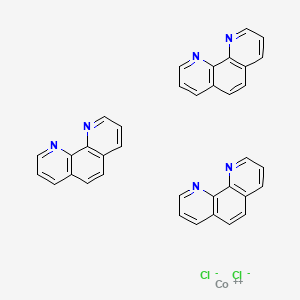
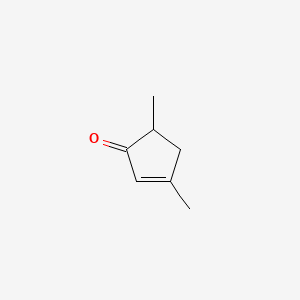
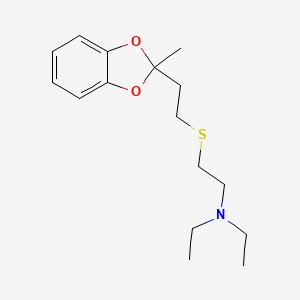
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)

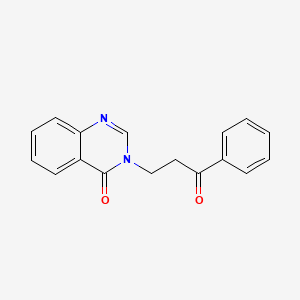

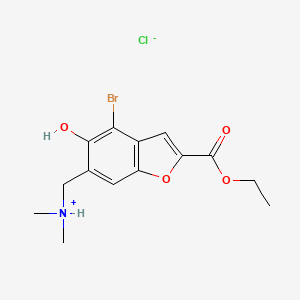
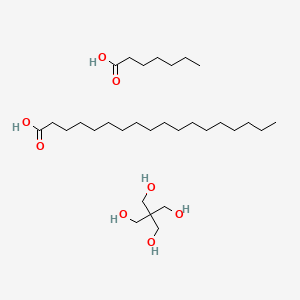
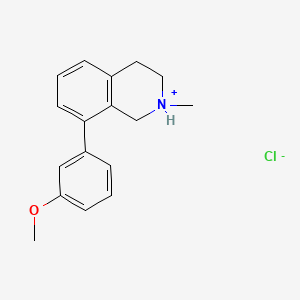
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
